![molecular formula C11H15NO5S2 B2692736 3-((4-Methoxyphenyl)sulfonyl)-1-(methylsulfonyl)azetidine CAS No. 1797874-28-2](/img/structure/B2692736.png)
3-((4-Methoxyphenyl)sulfonyl)-1-(methylsulfonyl)azetidine
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Description
3-((4-Methoxyphenyl)sulfonyl)-1-(methylsulfonyl)azetidine is a chemical compound that belongs to the class of azetidines. It is a white solid that is used in scientific research for its various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-((4-Methoxyphenyl)sulfonyl)-1-(methylsulfonyl)azetidine is involved in the synthesis of various chemical structures, highlighting its role in the development of novel chemical entities. For instance, it has been used in the synthesis of substituted azetidinones, demonstrating its versatility in creating compounds with potential biological and pharmacological activities. The process involves condensation reactions, showcasing the compound's utility in constructing complex chemical architectures (Jagannadham et al., 2019). Additionally, metal-free coupling techniques have expanded its application in creating saturated heterocyclic compounds, contributing to the pharmaceutical industry by providing functionalized sp2-sp3 linked bicyclic building blocks (Allwood et al., 2014).
Biological Applications and Pharmacological Potential
On the biological front, 3-((4-Methoxyphenyl)sulfonyl)-1-(methylsulfonyl)azetidine has shown promise in the synthesis of compounds with lipid-lowering activity. The modification of natural products with a methylsulfonyl group, derived from this compound, has demonstrated potential in creating substances with significant biological effects, such as lipid-lowering activity comparable to known medications (Yu et al., 2019).
Mechanistic Insights and Chemical Transformations
Mechanistic studies involving 3-((4-Methoxyphenyl)sulfonyl)-1-(methylsulfonyl)azetidine have provided insights into chemical transformations, such as selective synthesis of azoloyl NH-1,2,3-triazoles and azolyl diazoketones. These studies have highlighted the influence of substituent effects on reaction pathways, offering valuable information for the design of targeted synthetic procedures (Shafran et al., 2022).
Catalysis and Synthetic Methodology Development
The compound's role in catalysis has been exemplified in the gold(I)-catalyzed synthesis of disubstituted pyrroles, demonstrating its utility in facilitating complex chemical transformations. This application underlines the importance of 3-((4-Methoxyphenyl)sulfonyl)-1-(methylsulfonyl)azetidine in developing new catalytic processes that enhance the efficiency and selectivity of synthetic strategies (Pertschi et al., 2017).
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-methylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c1-17-9-3-5-10(6-4-9)19(15,16)11-7-12(8-11)18(2,13)14/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSLULPMDSTEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxyphenyl)sulfonyl)-1-(methylsulfonyl)azetidine |
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